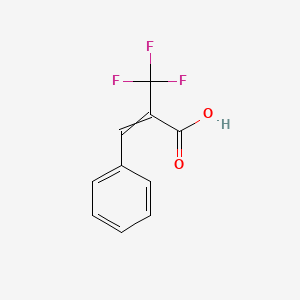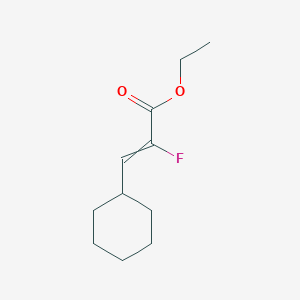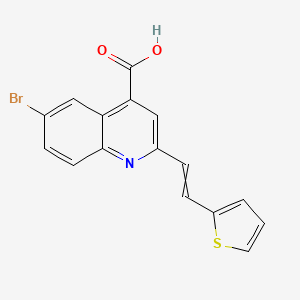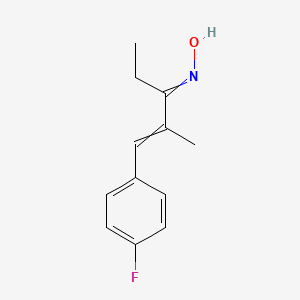![molecular formula C28H38N4O4 B11823041 (3S,8S,9S,10S,13S,14S,17S)-10,13-dimethyl-17-[(2S)-1-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B11823041.png)
(3S,8S,9S,10S,13S,14S,17S)-10,13-dimethyl-17-[(2S)-1-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (3S,8S,9S,10S,13S,14S,17S)-10,13-diméthyl-17-[(2S)-1-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phénanthrène-3-ol est une molécule organique complexe. Il présente une structure de base de cyclopenta[a]phénanthrène, qui est un motif courant dans de nombreux composés biologiquement actifs.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de ce composé implique généralement plusieurs étapes, à partir de molécules organiques plus simples. Les étapes clés incluent :
Formation du noyau cyclopenta[a]phénanthrène : Cela peut être réalisé par une série de réactions de cyclisation.
Introduction du fragment nitrobenzoxadiazole : Cette étape implique une nitration suivie d'une cyclisation pour former le cycle benzoxadiazole.
Fixation du groupe propan-2-yle : Ceci est généralement effectué par des réactions d'alkylation.
Méthodes de production industrielle
La production industrielle de ces molécules complexes implique souvent l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Cela inclut :
Catalyseurs : Utilisation de catalyseurs spécifiques pour augmenter les vitesses de réaction.
Température et pression : Contrôle de ces paramètres pour favoriser la voie réactionnelle souhaitée.
Purification : Techniques telles que la chromatographie et la cristallisation pour isoler le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le composé peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé en cétone.
Réduction : Le groupe nitro peut être réduit en amine.
Substitution : Le fragment benzoxadiazole peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Réactifs tels que le PCC (chlorochromate de pyridinium) ou le KMnO4 (permanganate de potassium).
Réduction : Réactifs tels que le LiAlH4 (hydrure de lithium et d'aluminium) ou H2/Pd (hydrogène avec catalyseur au palladium).
Substitution : Nucléophiles tels que les amines ou les thiols en conditions basiques.
Produits majeurs
Oxydation : Formation d'un dérivé cétone.
Réduction : Formation d'un dérivé amine.
Substitution : Formation de divers dérivés benzoxadiazoles substitués.
Applications de la recherche scientifique
Le composé a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Utilisé dans les tests de fluorescence pour étudier les processus biologiques.
Industrie : Utilisé dans le développement de matériaux et de capteurs avancés.
Mécanisme d'action
Le composé exerce ses effets par interaction avec des cibles moléculaires spécifiques. Le fragment nitrobenzoxadiazole est connu pour ses propriétés de fluorescence, qui peuvent être utilisées pour suivre le composé dans les systèmes biologiques. Le noyau cyclopenta[a]phénanthrène peut interagir avec diverses enzymes et récepteurs, influençant leur activité.
Applications De Recherche Scientifique
The compound has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in fluorescence-based assays to study biological processes.
Industry: Used in the development of advanced materials and sensors.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets. The nitrobenzoxadiazole moiety is known for its fluorescence properties, which can be used to track the compound in biological systems. The cyclopenta[a]phenanthrene core can interact with various enzymes and receptors, influencing their activity.
Propriétés
Formule moléculaire |
C28H38N4O4 |
|---|---|
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
(3S,8S,9S,10S,13S,14S,17S)-10,13-dimethyl-17-[(2S)-1-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H38N4O4/c1-16(15-29-23-8-9-24(32(34)35)26-25(23)30-36-31-26)20-6-7-21-19-5-4-17-14-18(33)10-12-27(17,2)22(19)11-13-28(20,21)3/h4,8-9,16,18-22,29,33H,5-7,10-15H2,1-3H3/t16-,18+,19+,20+,21+,22+,27-,28-/m1/s1 |
Clé InChI |
DLWLXTLRGQWGPC-JRJCSBSESA-N |
SMILES isomérique |
C[C@H](CNC1=CC=C(C2=NON=C12)[N+](=O)[O-])[C@@H]3CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@]5(CC[C@@H](C6)O)C)C |
SMILES canonique |
CC(CNC1=CC=C(C2=NON=C12)[N+](=O)[O-])C3CCC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B11822971.png)
![6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822972.png)

![4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid](/img/structure/B11822975.png)

![3-[2-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B11822995.png)






